N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6O2S2 and its molecular weight is 448.52. The purity is usually 95%.
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Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. Benzothiazole derivatives, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis and Structural Analysis
The synthesis of this compound typically involves the acylation of 2-amino-benzothiazole with chloroacetyl chloride. The resulting compound features a benzothiazole moiety linked to a pyrazolo[3,4-d]pyrimidine scaffold via a thioacetamide group.
Crystal Structure
The crystal structure analysis reveals that the compound maintains a planar configuration due to the presence of intramolecular hydrogen bonds and π–π stacking interactions between the aromatic rings. Key parameters from the crystal structure include:
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens. Studies indicate that benzothiazole derivatives exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of benzothiazole derivatives indicates that they can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Compounds similar in structure have been shown to arrest the cell cycle at the G2/M phase.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate caspase pathways leading to programmed cell death .
Anti-inflammatory Effects
Benzothiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by several structural modifications:
- Substituents on Benzothiazole : The presence of electron-withdrawing or electron-donating groups can significantly enhance or diminish biological activity.
- Linker Length and Type : Variations in the thioacetamide linker can affect solubility and bioavailability.
- Pyrazolo[3,4-d]pyrimidine Modifications : Alterations in this scaffold have been shown to improve potency against specific targets .
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Antibacterial Efficacy : A study demonstrated that derivatives with specific substitutions exhibited up to 175-fold increased activity against Mycobacterium tuberculosis compared to parent compounds .
- Anticancer Studies : In vitro assays indicated that certain analogs could inhibit cancer cell proliferation by more than 70% at low micromolar concentrations .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S2/c1-12-6-8-13(9-7-12)27-18-14(10-22-27)19(29)26-20(25-18)30-11-17(28)24-21-23-15-4-2-3-5-16(15)31-21/h2-10H,11H2,1H3,(H,23,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSVCUQQOKRUTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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